molecular formula C20H27N B10838313 (4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine

(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine

Cat. No.: B10838313
M. Wt: 281.4 g/mol
InChI Key: QQFDMLZEFWKHHH-UHFFFAOYSA-N
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Description

(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine is a synthetic organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a phenylethynyl group attached to a cyclohexenyl ring, which is further connected to a dipropylamine moiety. This compound has garnered interest due to its potential biological activities and its role as a ligand in binding studies.

Preparation Methods

The synthesis of (4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phenylethynyl group: This can be achieved through the Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated cyclohexene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the dipropylamine moiety: This step involves the nucleophilic substitution reaction where the cyclohexenyl intermediate is reacted with dipropylamine under basic conditions to form the final product.

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the cyclohexenyl ring.

    Substitution: The phenylethynyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and electrophilic reagents under acidic or basic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine involves its interaction with specific molecular targets, such as dopamine receptors. It binds to these receptors with high affinity, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the cellular context.

Comparison with Similar Compounds

(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine can be compared with other similar compounds, such as:

    (4-Phenylethynyl-cyclohex-3-enyl)-diethyl-amine: This compound has a similar structure but with ethyl groups instead of propyl groups, which may affect its binding affinity and biological activity.

    (4-Phenylethynyl-cyclohex-3-enyl)-dimethyl-amine: The presence of methyl groups instead of propyl groups can lead to differences in reactivity and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

4-(2-phenylethynyl)-N,N-dipropylcyclohex-3-en-1-amine

InChI

InChI=1S/C20H27N/c1-3-16-21(17-4-2)20-14-12-19(13-15-20)11-10-18-8-6-5-7-9-18/h5-9,12,20H,3-4,13-17H2,1-2H3

InChI Key

QQFDMLZEFWKHHH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC(=CC1)C#CC2=CC=CC=C2

Origin of Product

United States

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